Cas no 823218-67-3 (1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester)

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester structure
823218-67-3 structure
Product name:1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
CAS No:823218-67-3
MF:C17H22N2O5
MW:334.36698
CID:835277
PubChem ID:69360283

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
    • 2-Ethyl 1-(2-methyl-2-propanyl) 5-ethoxy-1H-pyrrolo[2,3-b]pyridin e-1,2-dicarboxylate
    • 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester
    • SCHEMBL5223580
    • 5-ethoxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
    • ZLUDVZKXTLBMEI-UHFFFAOYSA-N
    • 823218-67-3
    • Inchi: InChI=1S/C17H22N2O5/c1-6-22-12-8-11-9-13(15(20)23-7-2)19(14(11)18-10-12)16(21)24-17(3,4)5/h8-10H,6-7H2,1-5H3
    • InChI Key: ZLUDVZKXTLBMEI-UHFFFAOYSA-N
    • SMILES: CCOC1=CN=C2C(=C1)C=C(C(=O)OCC)N2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 334.15287181g/mol
  • Monoisotopic Mass: 334.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 79.6Ų

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester Related Literature

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